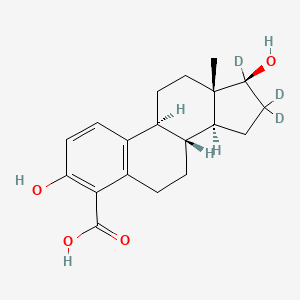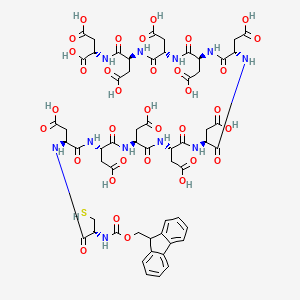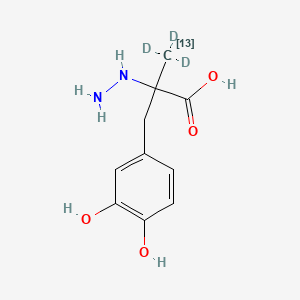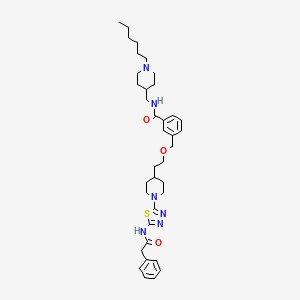
N-Acetyl-beta-alanine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-beta-alanine-d3 is an isotope-labeled analog of N-Acetyl-beta-alanine. This compound is used primarily in scientific research due to its unique properties and applications. It is an abnormal amino acid metabolite formed in patients with isovaleric acidemia, a rare metabolic disorder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-beta-alanine-d3 can be synthesized through chemical and biological methods. The chemical synthesis involves the acetylation of beta-alanine with acetic anhydride in the presence of a catalyst. The reaction conditions typically require high temperatures and pressures, as well as strongly acidic or alkaline environments .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole-cell catalytic methods. These methods are highly efficient and can achieve high product concentrations. The biological synthesis pathways involve the use of specific enzymes that catalyze the acetylation process under mild conditions, making it a more environmentally friendly option .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-beta-alanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions can vary but often involve controlled temperatures and pressures to optimize yield and purity .
Major Products Formed
The major products formed from these reactions include acetate, beta-alanine, and various derivatives of this compound, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
N-Acetyl-beta-alanine-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine: It is used in research related to metabolic disorders, particularly isovaleric acidemia.
Industry: It is used in the production of pharmaceuticals, food additives, and cosmetics.
Mecanismo De Acción
The mechanism of action of N-Acetyl-beta-alanine-d3 involves its participation in metabolic pathways where it is deacetylated by specific enzymes to form beta-alanine and acetate. This process is crucial in the metabolism of amino acids and the regulation of various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylalanine: Similar in structure but differs in the position of the acetyl group.
Beta-Alanine: The non-acetylated form of N-Acetyl-beta-alanine-d3.
N-Acetyl-beta-alanine: The non-deuterated analog of this compound.
Uniqueness
This compound is unique due to its isotope-labeled nature, which makes it particularly useful in tracer studies and metabolic research. Its deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for precise tracking and analysis .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
134.15 g/mol |
Nombre IUPAC |
3-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3 |
Clave InChI |
LJLLAWRMBZNPMO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NCCC(=O)O |
SMILES canónico |
CC(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















